An In-Depth Technical Guide to Methyl 4-chloro-6-(trifluoromethyl)picolinate (CAS 350602-08-3): Properties, Reactivity, and Applications in Synthetic Chemistry
An In-Depth Technical Guide to Methyl 4-chloro-6-(trifluoromethyl)picolinate (CAS 350602-08-3): Properties, Reactivity, and Applications in Synthetic Chemistry
This guide provides a comprehensive technical overview of Methyl 4-chloro-6-(trifluoromethyl)picolinate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of data to explore the structural nuances, reactivity profile, and synthetic potential that make this compound a valuable tool in modern chemical synthesis.
Introduction: A Scaffold of Strategic Importance
Methyl 4-chloro-6-(trifluoromethyl)picolinate is a substituted pyridine-2-carboxylate ester. Its structure is notable for the strategic placement of three key functional groups on the pyridine core: a methyl ester at the 2-position, a chloro group at the 4-position, and a trifluoromethyl (CF₃) group at the 6-position. The trifluoromethyl group is a well-established bioisostere for various functionalities and is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The presence of a chlorine atom provides a versatile synthetic handle for diversification through cross-coupling reactions or nucleophilic aromatic substitution.[2] This combination of features makes the molecule an attractive starting material for generating libraries of complex molecules for agrochemical and pharmaceutical research.[2][3]
Physicochemical and Computed Properties
While extensive experimental data for this specific compound is not widely published, we can consolidate its fundamental properties and supplement them with reliable computed data. It is imperative for any researcher to consult the vendor-specific Safety Data Sheet (SDS) for the most accurate and up-to-date handling information.
| Property | Value | Source |
| CAS Number | 350602-08-3 | N/A |
| Molecular Formula | C₈H₅ClF₃NO₂ | [4] |
| Molecular Weight | 239.58 g/mol | [5] |
| IUPAC Name | methyl 4-chloro-6-(trifluoromethyl)pyridine-2-carboxylate | N/A |
| Canonical SMILES | COC(=O)C1=NC(=CC(=C1)Cl)C(F)(F)F | N/A |
| Monoisotopic Mass | 238.9961 Da | [4] |
| Physical Form | Solid (predicted) | [5] |
| Storage Conditions | Sealed in dry, 2-8°C (recommended for similar compounds) | [6][7] |
Anticipated Spectroscopic Profile
From a structural standpoint, the expected spectroscopic signatures of Methyl 4-chloro-6-(trifluoromethyl)picolinate can be predicted with a high degree of confidence. This analysis is crucial for reaction monitoring and final product characterization.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the methyl ester protons (-OCH₃) would likely appear around 3.9-4.1 ppm. The two aromatic protons on the pyridine ring are in different electronic environments and should appear as two distinct singlets or narrow doublets in the aromatic region (typically 7.5-8.5 ppm).
-
¹³C NMR Spectroscopy : The carbon spectrum will be more complex. Key signals would include the methyl ester carbon (~53 ppm), the ester carbonyl (~164 ppm), and the carbons of the pyridine ring (120-155 ppm). The trifluoromethyl carbon will appear as a characteristic quartet due to one-bond carbon-fluorine coupling (¹JCF).
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Infrared (IR) Spectroscopy : The IR spectrum should display a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester. Prominent bands for C-F stretching from the CF₃ group are expected in the 1100-1300 cm⁻¹ region. A C-Cl stretching vibration would be observed in the fingerprint region, typically around 600-800 cm⁻¹.
-
Mass Spectrometry (MS) : The mass spectrum will be a critical tool for identification. The molecular ion (M⁺) peak should be readily observable. A key diagnostic feature will be the isotopic pattern of the chlorine atom, which will produce a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak.[8] Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).
Chemical Reactivity and Synthetic Utility
The true value of Methyl 4-chloro-6-(trifluoromethyl)picolinate lies in its predictable and versatile reactivity, which is dominated by the interplay between the electron-deficient pyridine ring and its substituents.
Core Reactivity Principles:
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Nucleophilic Aromatic Substitution (SₙAr) : The C4-Cl bond is the primary site of reactivity. The pyridine nitrogen and the strongly electron-withdrawing CF₃ group synergistically decrease the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. This allows for the facile displacement of the chloride with a wide range of oxygen, nitrogen, sulfur, and carbon nucleophiles. This pathway is a cornerstone for building molecular diversity from this scaffold.
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Ester Manipulation : The methyl ester at the C2 position offers a secondary site for modification. It can be readily hydrolyzed under basic conditions (e.g., using LiOH) to yield the corresponding 4-chloro-6-(trifluoromethyl)picolinic acid.[9] This carboxylic acid can then be coupled with amines to form amides, a common functional group in bioactive molecules.
The diagram below illustrates the principal synthetic transformations available from this building block, providing a logical workflow for library development.
Proposed Synthetic Protocol: Esterification
A direct and reliable method for the synthesis of the title compound is the esterification of its corresponding carboxylic acid, 4-chloro-6-(trifluoromethyl)picolinic acid (CAS 1060810-65-2).[9] This protocol is a self-validating system, employing standard and well-understood laboratory procedures.
Objective : To prepare Methyl 4-chloro-6-(trifluoromethyl)picolinate via acid-catalyzed esterification.
Materials :
-
4-Chloro-6-(trifluoromethyl)picolinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Magnesium sulfate or Sodium sulfate (anhydrous, for drying)
Step-by-Step Methodology :
-
Reaction Setup : To a solution of 4-chloro-6-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous methanol (10-20 volumes), slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq) at 0°C. Alternatively, for a more robust method, the acid can be converted to the acid chloride using thionyl chloride (1.2 eq) in a suitable solvent like toluene, followed by the addition of methanol.[10]
-
Reaction Execution : Heat the mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup and Quenching : Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Extraction : Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
-
Final Isolation : If necessary, purify the crude material by column chromatography on silica gel to afford the pure Methyl 4-chloro-6-(trifluoromethyl)picolinate.
Applications in Drug Discovery
The trifluoromethyl-pyridine motif is a privileged scaffold in modern medicinal chemistry. Its presence is noted in a variety of approved drugs and clinical candidates, underscoring the potential utility of building blocks like Methyl 4-chloro-6-(trifluoromethyl)picolinate.
-
Scaffold for Kinase Inhibitors : Many kinase inhibitors incorporate a substituted pyridine ring to interact with the hinge region of the ATP binding pocket. The title compound serves as an excellent starting point for synthesizing analogs of drugs like Sorafenib, which contains a related 4-chloro-3-(trifluoromethyl)phenyl moiety.[1]
-
GPCR Modulators : G-protein coupled receptors (GPCRs) are another major class of drug targets. The ability to easily diversify the 4-position of the picolinate allows for the exploration of structure-activity relationships (SAR) needed to achieve potency and selectivity for specific GPCRs.[11]
-
Agrochemicals : Substituted picolinates are widely used as herbicides.[3] The unique electronic properties conferred by the chloro and trifluoromethyl groups make this scaffold a promising candidate for the discovery of new agrochemicals with novel modes of action.
Safety and Handling
As a Senior Application Scientist, I must stress that proper safety protocols are non-negotiable. While a specific, comprehensive toxicological profile for CAS 350602-08-3 is not available, data from structurally related compounds suggest the following precautions.[12]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13]
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][12]
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.
Disclaimer : This guide is intended for informational purposes for trained professionals. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
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